7-Phenyl-1H-imidazo[1,2-b]pyrazole
CAS No.:
Cat. No.: VC2510512
Molecular Formula: C11H9N3
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
![7-Phenyl-1H-imidazo[1,2-b]pyrazole -](/images/structure/VC2510512.png)
Specification
Molecular Formula | C11H9N3 |
---|---|
Molecular Weight | 183.21 g/mol |
IUPAC Name | 7-phenyl-5H-imidazo[1,2-b]pyrazole |
Standard InChI | InChI=1S/C11H9N3/c1-2-4-9(5-3-1)10-8-13-14-7-6-12-11(10)14/h1-8,13H |
Standard InChI Key | KVYSCVJQJCQORH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CNN3C2=NC=C3 |
Introduction
Chemical Identity and Structural Properties
7-Phenyl-1H-imidazo[1,2-b]pyrazole belongs to the imidazo[1,2-b]pyrazole class of heterocyclic compounds that feature a fused ring system containing imidazole and pyrazole moieties. The compound's distinctive structure incorporates a phenyl substituent at position 7, contributing to its specific chemical and biological properties.
Chemical Structure Data
The compound features a nitrogen-rich heterocyclic system with the following properties:
Property | Value |
---|---|
CAS Number | 55211-79-5 |
Molecular Formula | C11H9N3 |
Molecular Weight | 183.21 g/mol |
Standard InChI | InChI=1S/C11H9N3/c1-2-4-9(5-3-1)10-8-13-14-7-6-12-11(10)14/h1-8,13H |
Standard InChIKey | KVYSCVJQJCQORH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CNN3C2=NC=C3 |
PubChem Compound ID | 12199109 |
The molecule contains a phenyl ring connected to the fused imidazo[1,2-b]pyrazole system, with three nitrogen atoms distributed within its ring structure - two in the pyrazole component and one in the imidazole portion . The NH group of the imidazole ring serves as a potential hydrogen bond donor in interactions with biological targets.
Related Structural Analogs
Several structural variants of the compound have been synthesized and studied:
Compound | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole | 2098058-22-9 | C13H13N3 | 211.26 g/mol |
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | 946150-84-1 | C12H11N3O2 | 229.23 g/mol |
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide | - | C12H12N4O | 228.25 g/mol |
6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide | 2098026-81-2 | C12H11N5 | 225.25 g/mol |
These structural variations demonstrate the versatility of the imidazo[1,2-b]pyrazole scaffold and its amenability to structural modifications that can enhance its pharmacological properties .
Synthesis Methods
Multicomponent Synthetic Approaches
The Groebke–Blackburn–Bienaymé (GBB) reaction represents a powerful approach for constructing the imidazo[1,2-b]pyrazole scaffold. This three-component reaction utilizes:
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5-Aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate as starting materials
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Aldehydes and isocyanides as additional components
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Lewis or Brønsted acids as catalysts
The GBB reaction conditions typically involve microwave irradiation (80°C, 150 W, 10 min) in ethanol with trifluoroacetic acid (20 mol%) as catalyst, enabling the rapid construction of imidazo[1,2-b]pyrazole libraries with yields up to 83% .
Dehydration Methods
The imidazo[1,2-b]pyrazole scaffold can also be obtained by dehydration of 4-carboxyethyl-5-amino-pyrazoles using concentrated sulfuric acid. This method produces ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates, which can be further modified through hydrolysis to the corresponding carboxylic acid derivatives . The research indicates that:
"The imidazo-pyrazole scaffold of derivatives 7–10 was obtained by dehydration with concentrated sulfuric acid of the 4-carboxyethyl-5-amino-pyrazoles 11b and 11c to give ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates 7a,b."
Selective Functionalization Techniques
Recent advances in synthetic methodology have focused on selective functionalization of the imidazo[1,2-b]pyrazole scaffold:
Br/Mg-Exchange
A regioselective approach using Br/Mg-exchange enables selective functionalization at position 7 of the imidazo[1,2-b]pyrazole scaffold:
"We report the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles."
This technique provides access to 7-functionalized derivatives with various substituents including electron-poor and electron-rich moieties .
Metalation with TMP-Bases
Current Research Directions and Applications
Indole Bioisostere Development
Recent research has explored the potential of imidazo[1,2-b]pyrazoles as bioisosteres (structural replacements) for indole-containing drugs:
"These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin. Comparative assays between the original drug and the isostere showed that a substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media."
This research direction has important implications for drug development, as the improved aqueous solubility could enhance bioavailability of pharmaceutical compounds.
Advanced Functionalization Studies
Ongoing research focuses on developing sophisticated functionalization methods for the imidazo[1,2-b]pyrazole scaffold. A recent publication describes:
"Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases."
These methods enable precise structural modifications and the development of comprehensive structure-activity relationship studies.
Push-Pull Dye Development
Innovative research has discovered that certain functionalized imidazo[1,2-b]pyrazoles can undergo fragmentation of the pyrazole ring:
"In addition, we report a fragmentation of the pyrazole ring, giving access to push–pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core."
This finding opens potential applications in materials science, particularly in the development of dyes with distinctive optical properties.
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